![molecular formula C20H20ClN3O4 B2734014 2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421459-43-9](/img/structure/B2734014.png)
2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research on indolyl azetidinones, closely related to the compound of interest, has shown that such molecules can be synthesized through a series of chemical reactions involving hydrazones and chloroacetyl chloride. These compounds have been evaluated for their anti-inflammatory activity, indicating their potential use in developing treatments for inflammation-related conditions (Kalsi et al., 1990).
Antimicrobial Activity
Azetidinone and thiazolidinone derivatives, synthesized through reactions involving Schiff base derivatives and chloroacetyl chloride, have been tested for their antibacterial and antifungal activities. These studies suggest the utility of such compounds in combating microbial infections (Mistry & Desai, 2006).
Synthesis and Antimicrobial Activity of Schiff Bases and 2-Azetidinones
Another study synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated their antibacterial and antifungal activities. The presence of chloro and methoxy groups in these compounds was associated with good antimicrobial activity, highlighting their potential in antimicrobial drug development (Patel & Patel, 2011).
Evaluation as Potential Antimicrobial Agents
Further research into benzimidazole derivatives, including azetidin-2-ones, has focused on their synthesis and evaluation as potential antimicrobial agents. These studies underscore the role of such compounds in addressing antimicrobial resistance and developing new antibiotics (Ansari & Lal, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3.C2H2O4/c1-12-5-6-16-17(7-12)21-18(20-16)14-10-22(11-14)9-13-3-2-4-15(19)8-13;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,20,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVBKQONHPWYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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